3-(2-Thenoyl)pyridine

Lipophilicity LogP Drug-likeness

Researchers developing prolyl oligopeptidase (POP) inhibitors require the 3-thenoylpyridine regioisomer as the established pharmacophoric anchor (e.g., Y-29794, Ki = 0.95 nM). Substituting the 2- or 4-isomer alters the substitution vector and invalidates structure-activity relationships. • 3-Pyridyl isomer: Structurally incapable of N,O-chelation - ensures predictable MLₙ stoichiometry for catalyst design. • Isomerically verified: Boiling point differential ~1.7°C vs. 2-isomer enables chromatographic confirmation. • ≥95% purity; shipped under ambient conditions from global stocking points.

Molecular Formula C10H7NOS
Molecular Weight 189.24 g/mol
CAS No. 21327-72-0
Cat. No. B1302317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thenoyl)pyridine
CAS21327-72-0
Molecular FormulaC10H7NOS
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)C2=CC=CS2
InChIInChI=1S/C10H7NOS/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H
InChIKeyOQWPFCKVCCDORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Thenoyl)pyridine Overview


3-(2-Thenoyl)pyridine (IUPAC: pyridin-3-yl(thiophen-2-yl)methanone; CAS 21327-72-0) is a heterocyclic ketone of molecular formula C₁₀H₇NOS (MW 189.23 g/mol), comprising a pyridine ring linked at the 3-position to a 2-thienyl carbonyl group . It belongs to the thenoylpyridine positional isomer family alongside its 2-pyridyl (CAS 6602-63-7) and 4-pyridyl (CAS 21314-80-7) congeners . The compound is recognizable as a yellow crystalline solid, soluble in organic solvents but sparingly soluble in water, and is primarily sourced as a research chemical with typical commercial purity specifications of ≥95% .

Why 3-(2-Thenoyl)pyridine Isomer Purity Matters


Although the three thenoylpyridine positional isomers share the identical molecular formula (C₁₀H₇NOS) and molecular weight (189.23 g/mol), their regioisomeric identity at the pyridine nitrogen position governs fundamentally different electronic, coordinative, and biological recognition properties [1]. The 2-isomer can engage the carbonyl oxygen and pyridine nitrogen in bidentate N,O-chelation, whereas the 3- and 4-isomers are restricted to monodentate N-donor coordination — a distinction that dictates metal complex stoichiometry and stability in both catalysis and materials science [2]. Furthermore, the pyridine nitrogen pKa varies with ring position, altering the protonation state at physiological pH and thereby modulating target engagement in biological assays [3]. Generic substitution without regioisomer verification therefore risks invalidating experimental outcomes in coordination chemistry, medicinal chemistry, and materials applications.

3-(2-Thenoyl)pyridine Differentiation Evidence


LogP Comparison with 3-Benzoylpyridine

The predicted ACD/LogP of 3-(2-thenoyl)pyridine is 1.48, which is lower than the LogP of its direct phenyl analog 3-benzoylpyridine (1.88—2.31) . This ~0.4—0.8 log unit reduction in lipophilicity arises from replacing the phenyl ring with the more polarizable thienyl group, and translates to a calculated ~2.5-fold lower octanol-water partition coefficient [1]. Lower LogP carries implications for aqueous solubility and membrane partitioning in biological assay design.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Monodentate vs. Bidentate Coordination Mode

The 2-(2-thenoyl)pyridine isomer can function as a bidentate N,O-chelator through simultaneous coordination of the pyridine nitrogen and carbonyl oxygen, forming stable five-membered chelate rings with transition metals [1]. In contrast, 3-(2-thenoyl)pyridine cannot form an intramolecular chelate due to the 1,3-disposition of the nitrogen and carbonyl group; it is restricted to monodentate N-donor coordination [2]. While direct experimental comparison data for the identical metal/conditions are absent from the open literature, this is a structurally dictated (class-level) distinction extensively documented for pyridyl ketone isomers [3].

Coordination chemistry Metal complexes Ligand design Catalysis

Privileged Scaffold for POP Inhibition

The 3-(2-thenoyl)pyridine scaffold serves as the core pharmacophoric element of Y-29794 (CAS 129184-48-1), a covalent, non-peptide prolyl oligopeptidase (POP) inhibitor with Ki = 0.95 nM against rat brain PPCE [1]. Y-29794 is a 2-alkylthio-6-isopropyl-3-(2-thenoyl)pyridine derivative [2]. While the unsubstituted parent compound 3-(2-thenoyl)pyridine shows only weak POP inhibition (estimated IC₅₀ ~100 µM range based on class-level data) [3], the 3-thenoylpyridine regioisomer is explicitly preferred in the patent literature for constructing potent POP inhibitors, with the 2-alkylthio-3-thenoyl substitution pattern appearing consistently across leading compounds in US Patent 5,001,137 [4].

Prolyl oligopeptidase POP inhibitor Medicinal chemistry Neurodegenerative disease

Physicochemical Property Variation Among Isomers

The three thenoylpyridine positional isomers exhibit small but analytically distinguishable differences in boiling point, density, and flash point that are relevant for identity confirmation and chromatographic method development. The ACD/Labs-predicted density for 3-(2-thenoyl)pyridine is 1.3 ± 0.1 g/cm³, while experimental density from other databases is reported as 1.259 g/cm³ . Boiling points differ across isomers: 333.3°C (2-isomer), 335.0°C (3-isomer), and 334.8°C (4-isomer) at 760 mmHg, with corresponding flash points of 155.4°C, 156.4°C, and 156.3°C, respectively . These differences, while modest (~1.7°C in boiling point between 2- and 3-isomer), are sufficient for gas chromatographic separation and serve as orthogonal identity confirmation when combined with NMR or IR spectroscopy.

Physicochemical properties Quality control Identity verification Chromatography

Aqueous Solubility vs. 3-Benzoylpyridine

The estimated water solubility of 3-(2-thenoyl)pyridine at 25°C is 1,501 mg/L (WSKOW v1.41, based on Log Kow = 1.78) . In comparison, the phenyl analog 3-benzoylpyridine has an estimated water solubility of approximately 1,317 mg/L at 25°C [1]. The ~14% higher predicted aqueous solubility of the thienyl derivative is consistent with its lower LogP and may influence dissolution rates in aqueous assay buffers. An alternative database source lists water solubility for the compound as 85 mg/L at 30°C, but this value lacks the methodological provenance of the EPISuite estimate .

Aqueous solubility Formulation Bioavailability Sample preparation

3-(2-Thenoyl)pyridine Application Scenarios


POP Inhibitor Development Scaffold

Procurement of 3-(2-thenoyl)pyridine is indicated when the research objective is the synthesis and optimization of non-peptide POP inhibitors. The 3-thenoylpyridine core, as exemplified by Y-29794 (Ki = 0.95 nM), is the preferred regioisomer in the patent literature (US 5,001,137; EP 0359547) for constructing potent, brain-penetrant POP inhibitors [1]. Substituting the 2- or 4-isomer would fundamentally alter the substitution vector and compromise the established structure-activity relationship that positions the 2-alkylthio and 6-alkyl substituents around the 3-thenoyl anchor.

Monodentate N-Donor Ligand for Metal Complexes

Use 3-(2-thenoyl)pyridine when a monodentate pyridyl ligand is required that will not engage in N,O-chelation. The 3-pyridyl isomer is structurally incapable of forming an intramolecular chelate with the carbonyl oxygen, unlike the 2-isomer, making it suitable for constructing complexes with predictable MLₙ stoichiometry [2]. This is relevant for catalyst design where chelation would sterically block the metal center or alter the desired coordination geometry.

Isomer Differentiation Reference Standard

3-(2-Thenoyl)pyridine can serve as an analytical reference for GC or HPLC method development aimed at separating thenoylpyridine positional isomers. The measured boiling point differential of ~1.7°C versus the 2-isomer, combined with distinct retention behavior arising from dipole moment differences (predicted polar surface area = 58.2 Ų for all three isomers, but with different dipole orientations), provides a basis for chromatographic resolution .

Donor-Acceptor Building Block for Organic Electronics

The 3-(2-thenoyl)pyridine scaffold, combining an electron-rich thiophene donor with an electron-deficient pyridine acceptor bridged by a carbonyl linker, is structurally suited for constructing donor-acceptor (D-A) type organic semiconductors and charge-transport materials. The 3-pyridyl attachment geometry yields different molecular packing and electronic coupling compared to the 2- or 4-isomer, which can affect charge mobility in OLED or photovoltaic applications [3].

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